Graphite is an allotrope of carbon, characterized by its layered structure, where carbon atoms are arranged in a two-dimensional honeycomb lattice. Each layer consists of hexagonally bonded carbon atoms, which are held together by weak van der Waals forces, allowing them to slide over one another easily. This unique structure imparts graphite with remarkable properties such as high electrical conductivity, thermal stability, and lubricity. Graphite appears as a black, opaque solid and is commonly found in nature as a mineral.
These cylindrical molecules possess exceptional strength, flexibility, and electrical conductivity. Researchers are exploring their potential in developing composite materials for lighter and stronger aircraft, bridges, and buildings [National Institute of Standards and Technology, ].
This single layer of carbon atoms arranged in a honeycomb lattice exhibits remarkable properties. Its high electrical conductivity makes it a promising candidate for next-generation electronics like transparent conducting electrodes and efficient solar cells [Science Daily, ].
Scientists are developing methods to capture carbon dioxide (CO2) emissions from industrial processes and convert them into usable fuels or valuable chemicals. This technology has the potential to mitigate climate change and create sustainable carbon cycles [Department of Energy, ].
Research is underway to utilize carbon-based materials for electrodes in lithium-ion batteries. These advancements could lead to batteries with higher energy density, faster charging times, and improved efficiency for electric vehicles and grid storage applications [American Chemical Society, ].
Carbon nanomaterials like fullerenes and nanotubes are being investigated for their potential to deliver drugs directly to diseased cells. These carriers can be designed to target specific sites and improve treatment efficacy while reducing side effects [National Institutes of Health, ].
Carbon nanoparticles can be engineered to interact with specific biological structures. Researchers are exploring their use in creating contrast agents for medical imaging techniques like magnetic resonance imaging (MRI), enabling better disease diagnosis [National Center for Biotechnology Information, ].
Graphite can be synthesized through several methods:
Graphite has a wide range of applications across various industries:
Recent studies have focused on the interactions between graphite and various gases during mechanical processing. For instance, grinding graphite in the presence of hydrogen or nitrogen has shown that these gases can be absorbed chemically rather than merely adsorbed . Additionally, electrochemical studies reveal complex oscillating reactions during the oxidation of graphite that could have implications for energy storage technologies .
Several compounds share similarities with graphite but differ significantly in structure and properties:
Compound | Structure Type | Key Properties | Unique Features |
---|---|---|---|
Graphene | Single layer of carbon | Excellent electrical conductivity | Two-dimensional material |
Carbon Nanotubes | Cylindrical structure | High tensile strength | Unique mechanical properties |
Amorphous Carbon | Non-crystalline | Variable properties | Lack of long-range order |
Diamond | Tetrahedral structure | Extremely hard | Covalent bonding leads to hardness |
Graphite stands out due to its layered structure that allows for easy interlayer movement and high thermal conductivity while maintaining good electrical properties. In contrast, compounds like diamond exhibit superior hardness but lack the lubricating properties of graphite.
Graphite-incorporated polymer matrix nanocomposites have emerged as highly effective materials for electromagnetic interference shielding applications, offering superior performance through the formation of conductive networks within insulating polymer matrices [1]. The electromagnetic shielding effectiveness of these materials depends fundamentally on the graphite loading concentration, dispersion quality, and the intrinsic electrical conductivity of the graphite fillers [2] [3].
Recent investigations demonstrate that expanded graphite and graphene nanoplatelets incorporated into various polymer matrices achieve remarkable electromagnetic interference shielding effectiveness values [4]. The shielding mechanism operates through multiple pathways including reflection, absorption, and multiple internal reflections of electromagnetic waves [5]. Thermoplastic polyurethane-based nanocomposites containing 35 weight percent graphite and 15 weight percent cobalt ferrite nanoparticles demonstrated total electromagnetic interference shielding effectiveness of 41.5 decibels in the 8.2-12.4 gigahertz frequency range, corresponding to 99.993 percent shielding efficiency [5] [6].
The effectiveness of graphite-based electromagnetic shielding composites correlates directly with the formation of percolative networks within the polymer matrix [7]. Graphite nanoplatelet and poly(3,4-ethylenedioxythiophene)-poly(styrenesulfonate) composites achieved electromagnetic interference shielding effectiveness of approximately 70 decibels at 25 weight percent graphite nanoplatelet loading with a thickness of 0.8 millimeters [7]. The specific electromagnetic interference shielding effectiveness reached 67.3 decibels per cubic centimeter per gram, representing superior performance compared to conventional foam structures [7].
Multi-component polymer composite systems utilizing expanded graphite demonstrate significant variations in shielding performance based on matrix composition [1]. Polyvinyl chloride-chlorinated polyethylene systems containing expanded graphite exhibit enhanced electrical conductivity through the formation of multiple graphite layers, while polyvinyl chloride-thermoplastic polyurethane systems produce thinner graphite layers with improved conductivity and shielding efficiency [1].
The processing methodology substantially influences the final electromagnetic shielding properties of graphite-polymer composites [8] [9]. Solid-state shear milling techniques achieve uniform dispersion of graphite particles, resulting in improved mechanical and thermal stability while maintaining high electrical conductivity [1]. The electrical resistance of polyethylene-graphite compositions varies dramatically based on manufacturing method, decreasing from 6.77×10^10 to 4.9×10^2 ohm-meters for rolled compositions and from 2.87×10^9 to 0.14 ohm-meters for powder technology compositions at graphite concentrations between 5-15 weight percent [9].
Interconnected graphene network nanocomposites infiltrated with flexible poly(dimethylsiloxane) demonstrate exceptional electromagnetic interference shielding effectiveness of approximately 54 decibels in the X-band frequency range with only 3.07 weight percent graphene content [4]. These superflexible composites achieve 99.999 percent electromagnetic wave attenuation while maintaining mechanical flexibility suitable for wearable device applications [4].
Polymer Matrix | Graphite Type | Loading (wt%) | EMI SE (dB) | Frequency Range (GHz) | Reference |
---|---|---|---|---|---|
Thermoplastic Polyurethane | Graphite + CoFe₂O₄ | 35 + 15 | 41.5 | 8.2-12.4 | [5] |
PEDOT:PSS | Graphite Nanoplatelets | 25 | 70 | X-band | [7] |
PDMS | Graphene | 3.07 | 54 | X-band | [4] |
PVDF | Ag-Graphite | 10 + 5 | 29.1 | 12.4 | [10] |
PVA | NiO-Graphite | 15 | 17 | - | [11] |
Graphite/epoxy composite systems have become fundamental materials for aerospace structural applications due to their exceptional strength-to-weight ratios, high stiffness, and excellent fatigue resistance properties [12] [13]. These advanced composite materials offer critical weight savings while maintaining structural integrity under extreme environmental conditions encountered in aerospace applications [14] [15].
The mechanical performance of graphite/epoxy composites depends significantly on fiber orientation, stacking sequence, and curing parameters [16]. High modulus and ultra modulus graphite fiber systems with [(±45)s] stacking sequences demonstrate maximum shear stress output of 0.199×10^10 newtons per square meter prior to delamination when subjected to 3,000 newton shear forces [16]. For failure prediction applications, low modulus and ultra modulus configurations with [(±45)s] design exhibit optimal properties prior to failure at 0.499×10^10 newtons per square meter [16].
The longitudinal modulus of graphite/epoxy composites remains stable across temperature variations, while transverse and shear moduli decrease to 72-84 percent of room temperature values at 250 degrees Fahrenheit and to 7-10 percent at 350 degrees Fahrenheit [17]. This temperature dependence reflects the dominant influence of graphite fibers on longitudinal properties and epoxy matrix effects on transverse and shear characteristics [17].
Commercial aircraft manufacturers extensively utilize graphite/epoxy composites for primary structural components including fuselage sections, wing spars, and control surfaces [15]. The Boeing 787 Dreamliner and Airbus A350 represent prime examples of modern aircraft incorporating extensive carbon fiber reinforced polymer systems for enhanced fuel efficiency through weight reduction [15]. Space applications benefit from the lightweight and robust characteristics of graphite/epoxy composites, improving mission parameters and payload capacities [15].
Historical aerospace implementations demonstrate successful applications across various spacecraft systems [13]. The Intelsat IV communications satellite utilized hybrid horizontal cross arms made of graphite/epoxy tape and aluminum to meet requirements for small deflections and low weight [13]. The Deployable Mast Subsystem employed small diameter graphite/epoxy struts of varying lengths to construct a 180-foot long tower for large space structure simulations [13].
The casting method for producing graphite/epoxy composites requires careful optimization of weight percentage, curing time, and curing temperature to achieve desired properties [18]. Composites containing 80 weight percent graphite cured at 130 degrees Celsius for 120 minutes produce the highest in-plane conductivity of 28 siemens per centimeter and Shore hardness of 94.88 Shore hardness units [18]. However, maximum tensile strength of 18.5 newtons per square millimeter occurs at 65 weight percent graphite content due to reduced epoxy resin binding capability at higher filler concentrations [18].
Prepreg manufacturing processes offer advantages for aerospace applications including reduced waste generation and shorter curing times [19]. Epoxy resin systems used for carbon fiber prepreg tapes demonstrate superior toughness, strength, stiffness, and environmental resistance compared to alternative resin systems [19]. These properties enable the production of structures with enhanced integrity and longevity suitable for demanding aerospace environments [19].
Property | Value | Conditions | Reference |
---|---|---|---|
In-plane Conductivity | 28 S/cm | 80 wt% graphite, 130°C, 120 min | [18] |
Tensile Strength | 18.5 N/mm² | 65 wt% graphite, 130°C, 120 min | [18] |
Shore Hardness | 94.88 SHD | 80 wt% graphite, 130°C, 120 min | [18] |
Shear Stress (HM/UM) | 1.99×10¹⁰ N/m² | [(±45)s] stacking, 3000N load | [16] |
Failure Stress (LM/UM) | 4.99×10¹⁰ N/m² | [(±45)s] design | [16] |
Nuclear-grade graphite serves as a critically important structural material for current and next-generation fission reactors worldwide, functioning primarily as neutron moderators and structural components within reactor cores [20] [21]. The material's exceptional properties include high resistance to radiation damage, stability at elevated temperatures up to 1000 degrees Celsius, and retention of mechanical parameters under extreme operating conditions [22] [23].
Graphite's effectiveness as a nuclear moderator stems from its high neutron scattering cross-section, low thermal neutron absorption cross-section, and ability to slow fast neutrons to thermal energies necessary for sustaining uranium-235 fission chain reactions [20] [21]. Nuclear-grade graphite typically exhibits densities ranging from 1.7 to 1.9 grams per cubic centimeter, thermal conductivity exceeding 90 watts per meter-kelvin at room temperature, and purity levels with total ash content below 300 parts per million [24].
The mechanical properties of nuclear graphite include tensile strength greater than 15 megapascals, compressive strength exceeding 45 megapascals, and flexural strength above 20 megapascals [24]. The coefficient of thermal expansion ranges from 3.5 to 5.5×10^-6 per kelvin between 20 to 500 degrees Celsius, with isotropy ratios below 1.10 ensuring dimensional stability under irradiation [24].
Neutron irradiation of nuclear graphite induces significant structural changes that affect both dimensional stability and mechanical properties [25] [26]. At low irradiation temperatures (150-400 degrees Celsius), radiation-induced volume changes do not significantly impact mechanical properties [25]. However, at temperatures above 500-600 degrees Celsius, irradiation causes progressive property degradation when critical neutron fluence levels are exceeded [25].
The degradation mechanism involves differential radiation-induced dimensional changes between filler and binder regions within the graphite structure [25]. For conventional "two-phase" graphite materials like GR-280, significant differences in crystallite sizes between filler and binder components lead to internal stress development and eventual mechanical failure along filler-binder boundaries [25]. The critical neutron fluence for property degradation decreases with increasing irradiation temperature, occurring at approximately 2×10^25 neutrons per square meter at 900-1000 degrees Celsius [25].
Modern reactor designs employ optimized graphite configurations to extend operational lifespans and improve performance characteristics [27] [28]. Core optimization strategies focus on flattening fast neutron flux distributions (≥0.05 megaelectron volts) to extend graphite irradiation lifespans in advanced reactor concepts [27]. Small modular thorium-based molten salt reactors utilize two-region core designs with varying fuel salt volume fractions to achieve more uniform neutron flux distributions [27].
Single-phase graphite materials demonstrate superior radiation tolerance compared to conventional two-phase systems [25]. These advanced materials exhibit smaller crystallite size dispersions and more uniform microstructures, resulting in reduced internal stress development under irradiation [25]. The improved performance characteristics make single-phase graphites particularly suitable for next-generation reactor applications requiring extended operational lifetimes [28].
High-temperature gas-cooled reactors and experimental breeder reactors utilize graphite not only for neutron moderation but also as primary structural components [23] [28]. These applications require enhanced radiation-resistant grades capable of maintaining structural integrity over several decades of operation under intense neutron bombardment, high pressure, and temperatures reaching 1000 degrees Celsius [22].
Property | Specification | Performance Attribute | Reference |
---|---|---|---|
Density | 1.7-1.9 g/cm³ | Neutron efficiency, structural integrity | [24] |
Thermal Conductivity | >90 W/m·K | Heat transport capability | [24] |
Purity (Ash Content) | <300 ppm | Reduced activation, oxidation resistance | [24] |
Tensile Strength | >15 MPa | Structural integrity maintenance | [24] |
Compressive Strength | >45 MPa | Load-bearing capability | [24] |
Flexural Strength | >20 MPa | Bending resistance | [24] |
CTE (20-500°C) | 3.5-5.5×10⁻⁶ K⁻¹ | Thermal stress management | [24] |
CTE Isotropy Ratio | <1.10 | Dimensional stability under irradiation | [24] |
Flammable